

validating Albafuran A structure by NMR and mass spectrometry

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Compound Focus: Albafuran A

CAS No.: 84323-14-8

Cat. No.: S623387

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Foundational Data on Albafuran A

The search results confirm **Albafuran A**'s basic chemical identity, which is essential for any analytical validation. The key parameters are summarized below [1] [2].

Property Type	Details
CAS Number	84323-14-8 [1]
Molecular Formula	C ₂₄ H ₂₆ O ₄ [1] [2]
Monoisotopic Mass	378.18311 g/mol [2]
Average Mass	378.468 g/mol [1] [2]
IUPAC Name	4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1] [2]

This compound is a natural product identified in the root bark of *Morus alba* L. (white mulberry) [3]. One study isolated it during a bio-guided screening for anti-MRSA constituents but did not include the detailed

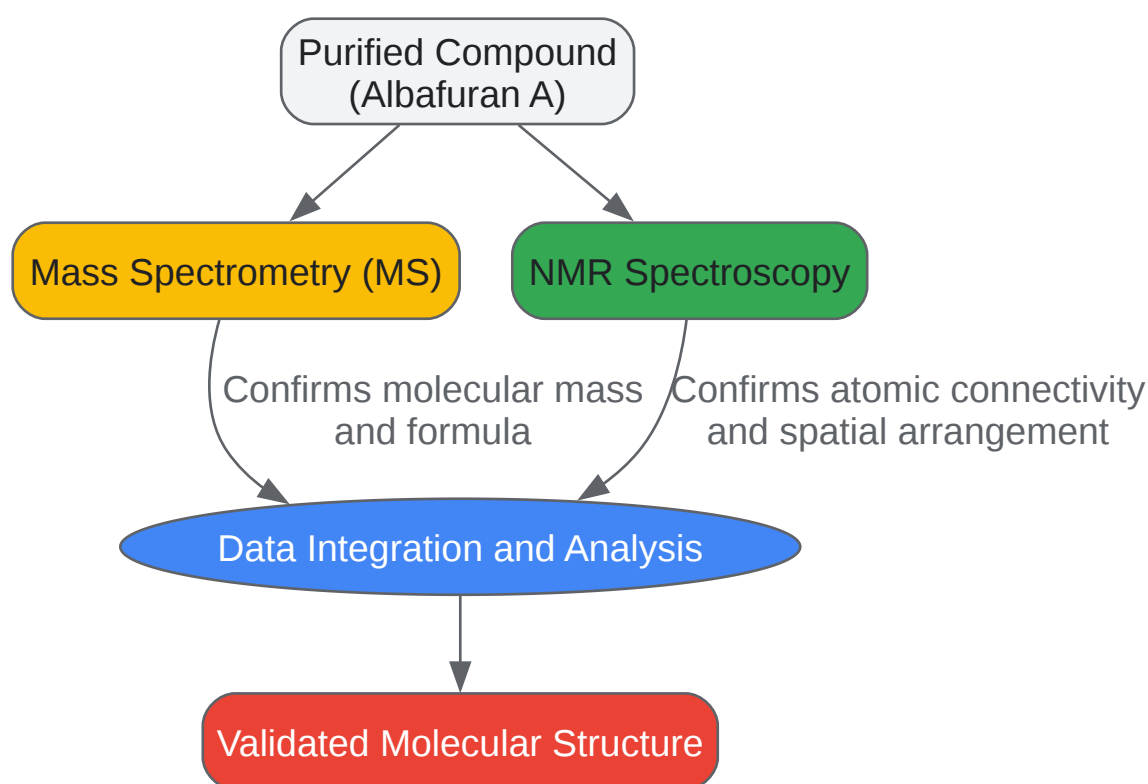
NMR or MS spectral data used for its identification [3].

Core Principles of NMR vs. MS for Structure Validation

For a researcher, understanding the complementary strengths and weaknesses of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial. The table below summarizes their key characteristics for structure elucidation [4].

Characteristic	Nuclear Magnetic Resonance (NMR)	Mass Spectrometry (MS)
Primary Information	Molecular structure, atomic connectivity, and dynamics.	Molecular mass, formula (via high-res MS), and fragmentation patterns.
Sensitivity	Low	High
Sample Preparation	Minimal; can analyze tissues directly [4].	Complex; often requires tissue extraction and chromatography [4].
Key Strength	Determines covalent and spatial relationships between atoms without prior knowledge.	Highly sensitive for detecting and identifying trace amounts of compounds.
Typical Role in Validation	Definitive proof of molecular structure and stereochemistry.	Confirmation of molecular formula and mass; identification of functional groups via fragmentation.

The following diagram illustrates the complementary roles these techniques play in a typical structural validation workflow.



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Guidance for Experimental Design

Since specific protocols for **Albufuran A** are not available in the search results, here is a general approach based on standard practices for natural products.

- **For Mass Spectrometry:** High-Resolution Mass Spectrometry (HRMS) is essential. You should expect to observe a molecular ion peak $[M+H]^+$ at m/z 379.19084 (for $C_{24}H_{27}O_4^+$), which confirms the molecular formula [1] [2]. Tandem MS/MS can then be used to probe the fragmentation pattern of this ion, providing clues about the benzofuran and prenylated dihydroxybenzene substructures.
- **For NMR Spectroscopy:** A full suite of 1D and 2D NMR experiments is required. This would typically include:
 - **1H NMR** and **^{13}C NMR** for basic structural framework.
 - **2D Experiments** such as COSY (to show proton-proton couplings), HSQC (to assign protonated carbons), HMBC (to show long-range carbon-proton correlations, crucial for

connecting molecular fragments), and NOESY/ROESY (to probe spatial relationships and stereochemistry) [5].

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